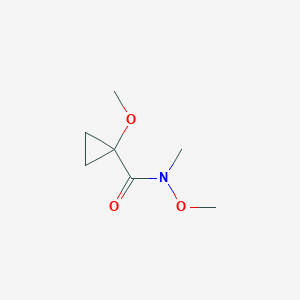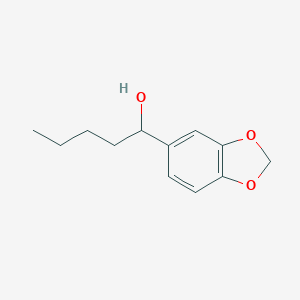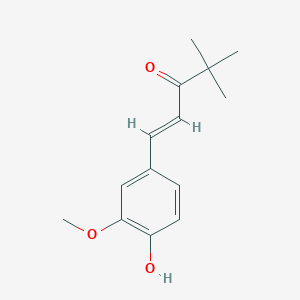
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one
Vue d'ensemble
Description
This compound is a derivative of Guaiacol, a precursor to various flavorants, such as eugenol and vanillin . It is also known as 4-Hydroxy-3-methoxyphenylacetonitrile, a phenolic glycoside which is isolated from commercial Adenophora roots .
Synthesis Analysis
The synthesis of this compound involves microbial transformation using whole cells of Baker’s Yeast in their free as well as immobilized form in mixtures of glycerol and water . The products obtained are purified and then characterized by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: HOC6H3(OCH3)CH2CN . The molecular weight is 163.17 . The InChI key for this compound is SDVYWMWQCJEYTC-UHFFFAOYSA-N .Chemical Reactions Analysis
The pyrolysis behavior of this compound has been studied using density functional theory (DFT) method with Py-GC/MS . The results showed that 2-methoxy-4-vinylphenol (P 3) and 2-methoxyphenol (P 4) are the main products of its pyrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 135-145 °C/2 mmHg (lit.) and a melting point of 56-57 °C (lit.) .Applications De Recherche Scientifique
Chemical Synthesis and Modification
A study demonstrated the use of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one in chemical synthesis. The research explored the hydrogenation of α,β-unsaturated ketones, highlighting the synthesis of saturated ketones using similar compounds (Koltunov, Repinskaya, & Borodkin, 2001).
Another study investigated the kinetics of reactions involving similar compounds, providing insights into their reactivity and potential applications in synthesis (Gesser, Zucco, & Nome, 1995).
Pharmacology and Medicinal Chemistry
- Research on analogs of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one has contributed to pharmacology, particularly in synthesizing compounds with potential therapeutic applications. Studies have explored the synthesis and cytotoxic evaluation of various derivatives (Dimmock, Kumar, Chen, Quail, Yang, Allen, & Kao, 1995).
Material Science and Engineering
- In the field of material science, research has been conducted on the encapsulation of analogs of this compound in poly(lactic acid) (PLA) membranes. These studies are significant for the development of controlled drug release systems and tissue engineering (Alcántara Blanco, Urdaneta, & Sabino, 2020).
Organic Chemistry and Reaction Mechanisms
The compound has been used in studies focusing on organic synthesis and reaction mechanisms. Research in this area provides fundamental insights into chemical reactions and molecular structures, influencing broader scientific understanding and applications (Pimenova, Krasnych, Goun, & Miles, 2003).
Another aspect of organic chemistry explored through this compound involves the synthesis of stereochemically complex molecules, contributing to the understanding of chirality and its implications in chemical reactions (Hamed & Henry, 1997).
Safety And Hazards
Orientations Futures
The future research directions for this compound could involve further exploration of its anti-cancer mechanism, its potential incorporation into cosmetic products, and its use in the treatment of various inflammatory diseases and atherosclerosis . It would also be beneficial to investigate its potential as a bioactive material against pathogenic bacteria .
Propriétés
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,15H,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCPXGCKNBVMPN-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one | |
CAS RN |
58344-27-7 | |
| Record name | 1-Penten-3-one, 1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058344277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



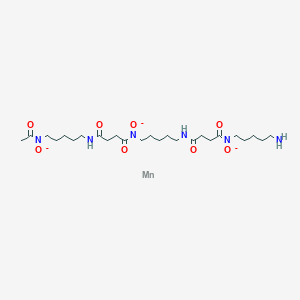
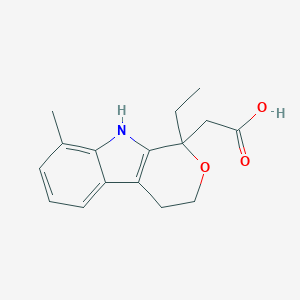
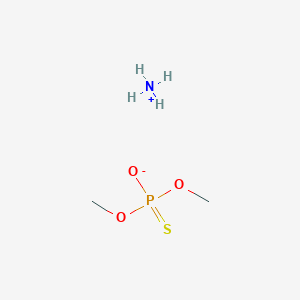
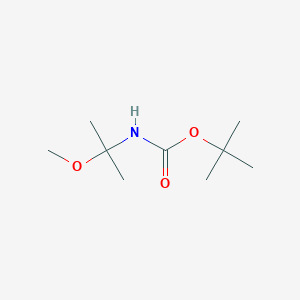
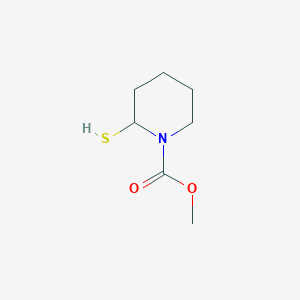
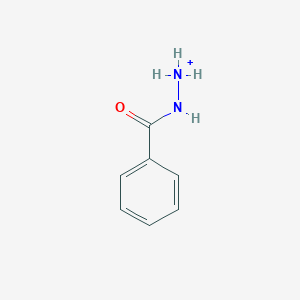
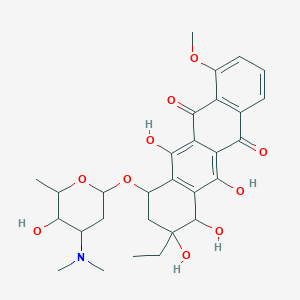

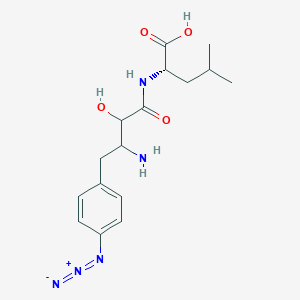
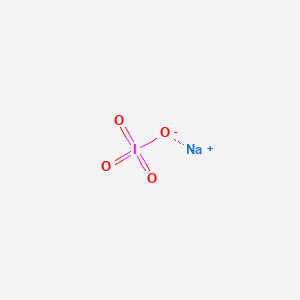
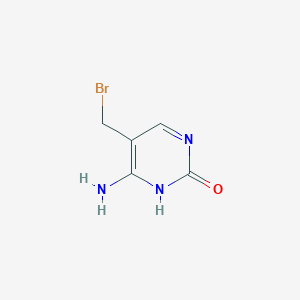
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
